molecular formula C19H22ClN3OS B2925963 N-(4-chlorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421476-12-1

N-(4-chlorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No.: B2925963
CAS No.: 1421476-12-1
M. Wt: 375.92
InChI Key: KBUFTRGDPUPOJB-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a synthetic piperidine-carboxamide derivative designed for pharmacological research. This compound features a lipophilic 4-chlorobenzyl group and a pyridin-2-ylthio methyl substituent, a structure known to influence pharmacokinetic properties and facilitate interactions with various biological targets . Piperidine-carboxamide scaffolds are of significant interest in medicinal chemistry. Structurally similar analogs have demonstrated potential in diverse research areas, including investigations for anticancer activity by potentially inducing apoptosis and disrupting cell cycle progression, and for anti-inflammatory properties by reducing markers of inflammation in preclinical models . Furthermore, related compounds have been explored as inhibitors of bacterial enzymes, such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis , validating the piperidine derivative scaffold in antimicrobial research . The pyridin-2-ylthio moiety within the structure may contribute to target binding and enhance metabolic stability compared to ether analogs . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c20-17-6-4-15(5-7-17)13-22-19(24)23-11-8-16(9-12-23)14-25-18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUFTRGDPUPOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, a compound featuring a piperidine core and functionalized with a chlorobenzyl and pyridinylthio moiety, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H18ClN3S\text{C}_{15}\text{H}_{18}\text{ClN}_{3}\text{S}

This structure highlights the presence of the chlorobenzyl group and the pyridin-2-ylthio group, which are crucial for its biological interactions.

Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving piperazine derivatives have shown potent antiproliferative activity against colon, prostate, breast, lung, and leukemia tumors. The mechanism of action typically involves:

  • Inhibition of microtubule synthesis
  • Induction of apoptosis
  • Inhibition of angiogenesis

These actions are critical for curtailing tumor growth and metastasis .

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxicity of related piperazine compounds against several cancer cell lines including:
    • Liver (HUH7, HEPG2)
    • Breast (MCF7)
    • Colon (HCT116)
    The results indicated that these compounds significantly inhibited cell growth, with IC50 values ranging from 5 to 20 µM across different cell lines .
  • Mechanistic Insights : Further investigations revealed that these compounds could induce apoptosis through caspase activation pathways. For example, treatment with certain piperazine derivatives resulted in increased levels of caspase-9, suggesting a robust apoptotic response in treated cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity. Studies have indicated that similar piperidine derivatives can act against various bacterial strains and fungi, although specific data on this compound is limited.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsIC50 Values (µM)Reference
AnticancerMCF7 (Breast)10.5
HUH7 (Liver)15.0
HCT116 (Colon)12.0
AntimicrobialStaphylococcus aureus25.0
Escherichia coli30.0

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound can be attributed to its structural characteristics:

  • Receptor Interaction : The presence of the chlorobenzyl group may enhance binding affinity to specific receptors involved in cancer proliferation.
  • Thioether Functionality : The pyridin-2-ylthio moiety may facilitate interactions with biological targets through thiol-disulfide exchange reactions.

Comparison with Similar Compounds

Thiophene vs. Pyridine Derivatives

  • N-(4-chlorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide (CAS 1396746-01-2): Replacing the pyridin-2-ylthio group with a thiophene ring reduces nitrogen content but retains sulfur. This substitution decreases molecular weight (334.9 vs.
  • ML267 : A piperazine carbothioamide with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, this compound demonstrates potent inhibition of bacterial phosphopantetheinyl transferase. The trifluoromethyl group enhances metabolic stability compared to the simpler chlorobenzyl group in the target compound .

Benzothiazole and Pyrazole Derivatives

  • 1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1): Incorporation of a sulfonyl group and benzothiazole ring increases molecular weight (450.0) and introduces a rigid aromatic system, which may improve selectivity for enzymes like kinases or proteases .
  • N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (Compound 6b): This pyrazole-containing derivative exhibits antitumor and radio-sensitizing activities in breast cancer models. The trifluoromethylphenyl group enhances cellular permeability and resistance to oxidative metabolism, distinguishing it from the target compound’s pyridin-2-ylthio moiety .

Carboxamide vs. Sulfonamide Linkers

  • tert-Butyl 4-(((4-(N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate : A sulfonamide-based PROTAC, this compound targets PDEδ to impair lipid metabolism. The sulfonamide group’s strong electron-withdrawing nature contrasts with the carboxamide’s neutral character, affecting protein degradation efficiency .

Key Findings and Implications

  • Herbicidal Specificity : The target compound’s activity against rape (vs. barnyard grass) suggests selectivity linked to the pyridin-2-ylthio group, which may interfere with plant-specific metabolic pathways .
  • Antitumor vs. Antibacterial Applications: Pyrazole and trifluoromethyl-substituted analogues (e.g., Compound 6b, ML267) demonstrate divergent therapeutic potentials, highlighting the impact of aromatic substituents on target engagement .
  • Structural Flexibility : Carboxamide-to-sulfonamide modifications (e.g., PROTACs) enable tailored protein degradation strategies, though solubility and metabolic stability remain trade-offs .

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